molecular formula C20H28N2O4 B2386645 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester CAS No. 1936016-59-9

1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester

Cat. No.: B2386645
CAS No.: 1936016-59-9
M. Wt: 360.454
InChI Key: FJWJGUPMZQPENQ-UHFFFAOYSA-N
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Description

1,7-Diaza-spiro[35]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester is a complex organic compound with the molecular formula C20H28N2O4 This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a diazaspiro nonane derivative with benzyl and tert-butyl groups. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • 7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate

Comparison: Compared to these similar compounds, 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester is unique due to its specific substitution pattern and spirocyclic structure.

Properties

IUPAC Name

7-O-benzyl 1-O-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-14-11-20(22)9-12-21(13-10-20)17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWJGUPMZQPENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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